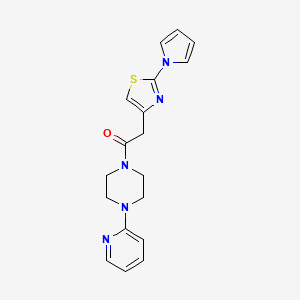

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Description

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone features a hybrid heterocyclic scaffold comprising a thiazole ring substituted with a pyrrole moiety and a piperazine group linked to a pyridine ring. This structure combines multiple pharmacophoric elements:

- Thiazole: Known for its role in modulating kinase activity and antimicrobial properties.

- Pyrrole: Contributes to aromatic stacking interactions in biological targets.

- Piperazine-pyridine: Enhances solubility and receptor-binding affinity, commonly seen in CNS-targeting agents.

Properties

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-17(13-15-14-25-18(20-15)23-7-3-4-8-23)22-11-9-21(10-12-22)16-5-1-2-6-19-16/h1-8,14H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHPNULIYRGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone , designated by its CAS number 55750-63-5, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 308.36 g/mol. The structure features a thiazole ring, a pyrrol moiety, and a piperazine group, which are known for their biological significance.

Synthesis Methods

The compound can be synthesized through various chemical reactions involving thiazole and piperazine derivatives. A common method involves the reaction of 1H-pyrrole with thiazole derivatives in the presence of suitable catalysts to yield the target compound with high purity and yield rates. For instance, a reported synthesis involved using triethylamine as a base in dimethylformamide (DMF) under controlled conditions, achieving yields up to 97% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone . For example, derivatives bearing thiazole and piperazine groups have shown enhanced cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 2.73 µM to 51.41 nM against breast cancer cell lines such as T-47D .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 2.73 ± 0.16 | T-47D |

| Compound B | 46.83 ± 2.4 | T-47D |

| Compound C | 51.09 ± 2.6 | T-47D |

These findings suggest that modifications in the thiazole and piperazine components can significantly influence the biological activity of the compounds.

The mechanism underlying the anticancer activity of this compound is believed to involve multiple pathways:

- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest at the S phase, leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : Compounds similar to this one have been shown to trigger apoptosis in cancer cells, as evidenced by increased levels of early and late apoptotic markers .

- VEGFR Inhibition : Some derivatives exhibit inhibitory effects on vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a series of thiazole-based piperazine derivatives, including those structurally related to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone . The results indicated significant cytotoxicity against various cancer cell lines with promising selectivity indices compared to normal cells .

Case Study 2: SAR Analysis

A structure–activity relationship (SAR) analysis was conducted to understand how different substituents on the thiazole and piperazine rings affect biological activity. The presence of electron-donating groups significantly enhanced cytotoxicity, while steric hindrance reduced efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of thiazole and pyrrole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring similar structural motifs have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiazole derivatives possess significant antibacterial and antifungal properties. The incorporation of the pyrrole and piperazine groups may enhance these effects, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of this compound. Thiazole and piperazine derivatives have been investigated for their potential as anxiolytics and antidepressants. The structural components may interact with neurotransmitter systems, offering therapeutic benefits in treating anxiety and depression-related disorders .

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone. The most promising derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value lower than that of standard chemotherapeutic agents .

Case Study: Antimicrobial Screening

A comprehensive screening of thiazole derivatives was conducted to evaluate their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that the compound could be further developed into an effective antimicrobial agent .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine-Based Ethanone Derivatives

Compounds with piperazine or piperidine moieties linked to ethanone cores are prevalent in medicinal chemistry. Key comparisons include:

Key Observations :

- The target compound uniquely combines thiazole-pyrrole with pyridinylpiperazine, distinguishing it from tetrazole- or pyrazole-based analogs.

- Piperazine derivatives (e.g., compounds in [1], [4]) generally exhibit enhanced solubility and bioavailability compared to piperidine analogs (e.g., [3]) due to increased nitrogen content .

Thiazole-Containing Heterocycles

Thiazole rings are critical for bioactivity in many drug candidates. Comparisons include:

Key Observations :

- Fluorine substitution (e.g., [6]) is absent in the target compound, which may reduce toxicity but also affect metabolic stability.

Heterocyclic Hybrids with Pyrrole/Pyridine

Pyrrole and pyridine motifs are common in kinase inhibitors and antipsychotics:

Key Observations :

- The target compound lacks the pyrazolone ring seen in [5], which is associated with anti-inflammatory activity.

Key Findings

The target compound integrates understudied heterocyclic combinations (thiazole-pyrrole + pyridinylpiperazine), offering novelty in drug design.

Compared to tetrazole-based analogs (e.g., [1], [3]), its thiazole core may improve metabolic stability but reduce synthetic accessibility.

Absence of fluorine ([6]) or bulky aromatics ([2]) suggests a balance between selectivity and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.